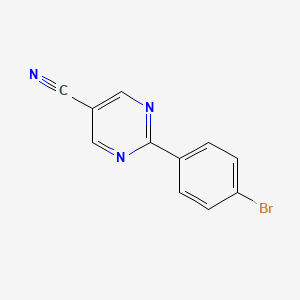

2-(4-Bromophenyl)pyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1086393-78-3 |

|---|---|

Molecular Formula |

C11H6BrN3 |

Molecular Weight |

260.09 g/mol |

IUPAC Name |

2-(4-bromophenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H6BrN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |

InChI Key |

JRFAYWGXPBSPLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenyl Pyrimidine 5 Carbonitrile

Comprehensive Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Analysis

Specific ¹H and ¹³C NMR chemical shift data (δ), coupling constants (J), and signal multiplicities for 2-(4-Bromophenyl)pyrimidine-5-carbonitrile are not available in the searched scientific databases. This information is crucial for assigning the precise location of hydrogen and carbon atoms within the molecule's framework, confirming the connectivity of the bromophenyl and pyrimidine (B1678525) rings, and verifying the position of the nitrile group.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

An experimental FTIR spectrum, which would provide the characteristic vibrational frequencies (in cm⁻¹) for the compound's functional groups, could not be located. This analysis would be used to identify key stretching and bending vibrations, such as the C≡N stretch of the nitrile group (typically expected around 2220-2260 cm⁻¹), the C-Br stretch, aromatic C-H stretches, and the characteristic vibrations of the pyrimidine ring.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

While the molecular formula can be determined as C₁₁H₆BrN₃, leading to an expected molecular weight, a published mass spectrum is necessary to confirm this and to analyze the fragmentation pattern. Such a spectrum would show the characteristic isotopic pattern of the bromine atom (M+ and M+2 peaks of nearly equal intensity) and reveal how the molecule breaks apart under ionization, providing further structural confirmation.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

No crystallographic data for this compound has been found in the public domain. Single-crystal X-ray diffraction analysis is essential for unequivocally determining the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state. Without this data, a definitive description of its molecular architecture is not possible.

Correlation of Spectroscopic Data with Structural Features and Functional Groups

This section would synthesize the data from the preceding spectroscopic and structural analyses to build a cohesive understanding of the molecule. It would correlate specific NMR signals, IR absorption bands, and mass spectral fragments with the distinct parts of the this compound structure. Due to the absence of the primary data, this correlative analysis cannot be performed.

Further research and publication by the scientific community are required to provide the detailed characterization necessary to complete this analysis.

Computational and Theoretical Investigations of 2 4 Bromophenyl Pyrimidine 5 Carbonitrile

Quantum Chemical Calculations for Electronic and Geometric Optimization

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(4-Bromophenyl)pyrimidine-5-carbonitrile, these calculations provide a detailed picture of its three-dimensional structure and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and various electronic properties of this compound.

Theoretical studies on similar pyrimidine (B1678525) derivatives have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to compute optimized geometrical parameters like bond lengths and bond angles. researchgate.net For instance, in a study on a related bromophenyl derivative, the C-Br bond length was found to be significant due to the electronegativity and larger atomic size of the bromine atom. researchgate.net The optimized geometry of this compound would likely exhibit a non-planar structure, with the phenyl and pyrimidine rings twisted relative to each other. This structural arrangement is crucial for understanding its interaction with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting the electronic excitation energies and simulating the absorption spectra of compounds like this compound.

TD-DFT calculations, often performed at levels like B3LYP, are used to understand the nature of electronic transitions. nih.gov For pyrimidine derivatives, these calculations can reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the intensity of the absorption bands. These theoretical spectra are crucial for interpreting experimental UV-Vis spectroscopic data and understanding the photophysical properties of the molecule.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Various descriptors derived from quantum chemical calculations help in quantifying and visualizing the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Localization

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO is likely centered on the electron-deficient pyrimidine-5-carbonitrile moiety. This distribution indicates that the bromophenyl part acts as the primary electron donor, while the pyrimidine-carbonitrile system acts as the electron acceptor.

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Specific values for this compound are not available in the searched literature. The table is provided as a template for when such data becomes available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyrimidine ring and the nitrile group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring would exhibit a positive potential (blue), indicating sites for nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution. researchgate.net

Global Chemical Reactivity Descriptors: Hardness, Chemical Potential, and Electrophilicity Index

Global chemical reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity and stability. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ) indicates the escaping tendency of electrons from a system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are crucial for predicting the global reactive nature of this compound in various chemical reactions.

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Specific values for this compound are not available in the searched literature. The table is provided as a template for when such data becomes available.

Mechanistic Insights and Energetic Studies

Theoretical chemistry provides powerful tools to understand the formation and behavior of molecules like this compound at an electronic level.

Theoretical Investigation of Reaction Mechanisms and Transition States

The synthesis of pyrimidine-5-carbonitrile derivatives often involves multi-step reactions. While a specific theoretical study on the reaction mechanism for this compound is not extensively documented in publicly available literature, insights can be drawn from computational studies of similar pyrimidine syntheses. Typically, the formation of such compounds can proceed through pathways like the Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Theoretical investigations of analogous reactions, such as the formation of pyrido[2,3-d]pyrimidines, reveal a multi-step process involving several intermediates and transition states. nih.gov For the synthesis of this compound, a plausible pathway for theoretical investigation would involve the reaction of a suitable amidine precursor with a Michael acceptor derived from the condensation of an appropriate aldehyde and malononitrile (B47326).

Density Functional Theory (DFT) is a common computational method used to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies for each step. For instance, a computational study on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide to form 4,5-diaminophthalonitrile (B137029) identified two major steps with distinct activated complexes. researchgate.netresearchgate.net The thermodynamic parameters for each step were calculated, providing critical insights into the reaction energetics. researchgate.netresearchgate.net A similar approach for this compound would elucidate the most energetically favorable reaction pathway and identify rate-determining steps.

A hypothetical reaction pathway for the formation of a related pyrimidine derivative is presented below, illustrating the type of intermediates and transition states that would be subject to theoretical investigation.

| Step | Description | Theoretical Focus |

| 1 | Knoevenagel Condensation | Calculation of the transition state for the initial carbon-carbon bond formation. |

| 2 | Michael Addition | Modeling the addition of the amidine to the activated alkene. |

| 3 | Cyclization | Determining the energy barrier for the intramolecular ring-closing step. |

| 4 | Aromatization | Investigating the final elimination step leading to the stable pyrimidine ring. |

Hydrogen Bonding Interactions and Characterization of Proton Acceptor Sites

The nitrogen atoms within the pyrimidine ring of this compound are potential proton acceptor sites, making the molecule capable of forming hydrogen bonds. Computational methods can be employed to characterize these interactions. The molecular electrostatic potential (MEP) surface can be calculated to identify regions of negative electrostatic potential, which correspond to likely sites for electrophilic attack and hydrogen bonding.

In this compound, the two nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group are the primary proton acceptor sites. Theoretical calculations can determine the proton affinity of each site, providing a quantitative measure of their basicity.

Furthermore, computational studies can model the interaction of this compound with proton donors, such as water or alcohols. By optimizing the geometry of the hydrogen-bonded complex, key parameters like bond lengths, bond angles, and interaction energies can be determined. For example, a study on N-(4-carboxybenzyl)pyridinium bromide revealed a hydrogen bonding interaction between the carboxylic acid proton and the bromide anion, with a calculated O•••Br distance of 3.199 Å. nsf.gov A similar computational analysis could predict the geometry and strength of hydrogen bonds involving the nitrogen atoms of the pyrimidine ring and the nitrile group in this compound.

Prediction of Spectroscopic Parameters and Optoelectronic Properties

Computational chemistry is a valuable tool for predicting the spectroscopic and optoelectronic properties of novel compounds, aiding in their characterization and the exploration of their potential applications.

Computational Prediction of NMR and FTIR Spectroscopic Data

Density Functional Theory (DFT) calculations can provide accurate predictions of nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectra. For this compound, the first step is to obtain the optimized molecular geometry using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net

Once the optimized structure is obtained, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts can then be compared with experimental data for structural verification. For instance, in a study of a fluorinated α-aminonitrile, the calculated NMR spectra were compared with experimental observations to confirm the molecular structure. researchgate.net

Similarly, the vibrational frequencies and intensities for the FTIR spectrum can be computed. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted FTIR spectrum can help in the assignment of experimental vibrational bands to specific functional groups within the molecule.

Below is a table illustrating the type of data that would be generated from such computational predictions for this compound, with hypothetical values for illustrative purposes.

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Pyrimidine H | δ 8.5 - 9.5 |

| Phenyl H | δ 7.5 - 8.0 |

| ¹³C NMR (ppm) | |

| Pyrimidine C | δ 150 - 170 |

| Phenyl C | δ 120 - 140 |

| Nitrile C | δ 115 - 120 |

| FTIR (cm⁻¹) | |

| C≡N stretch | ~2230 |

| C=N stretch | ~1600 |

| C-Br stretch | ~600 |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Organic molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). The NLO properties of this compound can be assessed through computational methods. The key parameters, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), can be calculated using DFT.

The presence of the electron-withdrawing pyrimidine and nitrile groups, combined with the polarizable bromophenyl substituent, suggests that this compound could exhibit NLO properties. Computational studies on other pyrimidine derivatives have shown that the NLO response can be enhanced in a crystalline environment. researchgate.netresearchgate.net An iterative electrostatic embedding method can be used to investigate the NLO behavior in the solid state. researchgate.netresearchgate.net A computational study on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and its derivatives indicated that while the compounds possessed some hyperpolarizability, they were not exceptionally strong NLO materials. mdpi.com A similar analysis for this compound would provide valuable insights into its potential for NLO applications.

Elucidation of Structure-Optoelectronic Property Relationships for Pyrimidine Derivatives

The electronic and optical properties of pyrimidine derivatives are strongly influenced by the nature and position of their substituents. nih.gov The pyrimidine ring itself is π-deficient and acts as an electron acceptor. researchgate.net The introduction of electron-donating or electron-withdrawing groups can tune the electronic structure and, consequently, the optoelectronic properties.

In this compound, the 4-bromophenyl group at the 2-position and the nitrile group at the 5-position both have electron-withdrawing characteristics. Theoretical calculations, particularly the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can elucidate the electronic transitions responsible for the optical properties.

A study on pyrimidine derivatives with a 5-cyanopyrimidine (B126568) core showed that the HOMO-LUMO energy gap and the distribution of electron density in these orbitals are key to understanding their photoluminescence properties. researchgate.net The electronic transition from the HOMO to the LUMO often leads to an intramolecular charge transfer (ICT), which is crucial for many optoelectronic applications. researchgate.net By systematically varying the substituents on the pyrimidine ring and calculating the resulting changes in the electronic structure and optical properties, a clear structure-property relationship can be established. This understanding is vital for the rational design of new pyrimidine-based materials with tailored optoelectronic functionalities.

Advanced Research Applications of 2 4 Bromophenyl Pyrimidine 5 Carbonitrile

Applications in Materials Science

The intrinsic electronic characteristics of the pyrimidine-5-carbonitrile framework make it a valuable component in the design of organic functional materials. Its derivatives have been explored for their potential in next-generation organic electronics, where precise control over molecular orbitals and charge transport properties is paramount for device performance.

Investigation in Organic Photovoltaic Cells for Electron Transport and Charge Separation

While direct studies on 2-(4-Bromophenyl)pyrimidine-5-carbonitrile in organic photovoltaics (OPVs) are not extensively documented, the foundational pyrimidine-5-carbonitrile moiety is recognized for its strong electron-accepting properties, a crucial feature for electron transport materials (ETMs) in solar cells. nih.gov In OPV devices, efficient charge separation at the donor-acceptor interface and subsequent transport of electrons to the cathode are essential for high power conversion efficiency. Materials with high electron mobility are needed to ensure that charge extraction is faster than charge recombination. rsc.org

The pyrimidine (B1678525) core, particularly when functionalized with a cyano group, creates an electron-deficient system that can facilitate electron transport. nih.gov Research into related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine, has highlighted their potential as acceptor units in hole-transporting materials (HTMs) for perovskite solar cells, demonstrating the utility of the pyrimidine system's electron-accepting nature in photovoltaic applications. nih.gov The design of such materials often involves creating a donor-acceptor (D-A) structure to tune the electronic and optical properties of the molecule. nih.gov The development of ETMs based on the pyrimidine-5-carbonitrile scaffold is a promising area of investigation for enhancing the efficiency and stability of organic solar cells.

Potential in Organic Light-Emitting Diodes (OLEDs)

The pyrimidine-5-carbonitrile scaffold has been successfully integrated into multifunctional emitters for Organic Light-Emitting Diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). nih.govktu.edu The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially reaching 100% internal quantum efficiency without relying on heavy metals. nih.govresearchgate.net

Researchers have designed symmetrical donor-acceptor-donor (D-A-D) molecules where the pyrimidine-5-carbonitrile unit acts as the central electron-accepting core, and various donor moieties, such as carbazole (B46965), are attached. nih.govktu.edu These materials exhibit efficient sky-blue TADF, aggregation-induced emission enhancement, and bipolar charge transport properties with mobilities exceeding 10⁻⁴ cm²/V·s. nih.gov OLEDs fabricated with these emitters have demonstrated high efficiency, showcasing the promise of the pyrimidine-5-carbonitrile core in advanced display and lighting technologies. nih.govktu.eduktu.edu For instance, a sky-blue OLED using a carbazole-substituted pyrimidine-5-carbonitrile derivative as a non-doped emitter achieved a maximum external quantum efficiency (EQE) of 12.8%. nih.govktu.edu

Table 1: Performance of OLEDs Incorporating Pyrimidine-5-Carbonitrile Derivatives This table is interactive. You can sort and filter the data.

| Emitter Derivative | Donor Moiety | OLED Type | Max. External Quantum Efficiency (EQE) | Emission Color | Source(s) |

|---|---|---|---|---|---|

| CzPCN | Carbazole | Non-doped TADF | 12.8% | Sky-blue | nih.gov, ktu.edu |

| CzPCN | Carbazole | Doped TADF | 14% | Sky-blue | nih.gov, ktu.edu |

| Unspecified | Phenyl Pyrimidine | Doped TADF | >30% | Not Specified | researchgate.net |

| Unspecified | Triphenylamino | Blue/Sky-blue | Up to 7% | Blue/Sky-blue | nih.gov |

Development as Fluorescent Probes and Fluorophores

The unique photophysical properties of pyrimidine-5-carbonitrile derivatives make them excellent candidates for the development of fluorescent probes and fluorophores. nih.gov These materials can be engineered to exhibit specific responses, such as changes in fluorescence intensity or emission wavelength, in the presence of certain analytes or stimuli.

For example, derivatives of pyrimidine-5-carbonitrile and carbazole that show TADF in OLEDs have also been investigated as luminescent probes for sensing oxygen. nih.gov Their triplet harvesting capabilities make them sensitive to analytes like oxygen, with a reported sensitivity (Stern-Volmer constant) of 3.24·10⁻⁵ ppm⁻¹. nih.govktu.edu Furthermore, structurally related fused heterocyclic systems, such as 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, have been synthesized and shown to be fluorescent in both solution and solid states. nih.gov These compounds display positive emission solvatochromism with large Stokes shifts (120 to 180 nm) and, in some cases, aggregation-induced emission (AIE) and mechanochromic properties. nih.gov Such characteristics are highly desirable for applications in bioimaging and environmental sensing. rsc.org

Table 2: Photophysical Properties of Related Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile Fluorophores in THF This table is interactive. You can sort and filter the data.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Source(s) |

|---|---|---|---|---|---|

| 6a | 400 | 520 | 120 | 0.40 | nih.gov |

| 6b | 390 | 545 | 155 | 0.09 | nih.gov |

| 6c | 385 | 565 | 180 | 0.02 | nih.gov |

| 6d | 425 | 550 | 125 | 0.06 | nih.gov |

| 6e | 390 | 545 | 155 | 0.05 | nih.gov |

| 6f | 385 | 565 | 180 | 0.01 | nih.gov |

Medicinal Chemistry Research and Molecular Design Principles

In medicinal chemistry, the pyrimidine-5-carbonitrile scaffold is a "privileged structure," frequently appearing in molecules designed to interact with biological targets. ekb.egias.ac.in Its derivatives have been extensively explored as potential treatments for a wide range of diseases, including cancer. nih.govnih.govrsc.org

Rational Design and Synthesis of Bioactive Analogs of this compound

The rational design of bioactive analogs often employs pharmacophore-based strategies and bioisosteric modifications to optimize a compound's interaction with a specific biological target. nih.govambeed.com The pyrimidine-5-carbonitrile core serves as a key heterocyclic head or foundational framework in the design of various enzyme inhibitors. nih.gov For instance, the pyrimidine nucleus is a primary structural skeleton in numerous approved chemotherapeutics. nih.gov

Researchers have designed and synthesized extensive libraries of pyrimidine-5-carbonitrile derivatives by modifying substituents at various positions on the pyrimidine ring. nih.govnih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties. For example, new series of these compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govambeed.comnih.gov Synthesis is often achieved through efficient methods like one-pot multicomponent reactions, which allow for the rapid generation of structurally diverse molecules from simple starting materials like substituted benzaldehydes, malononitrile (B47326), and urea (B33335)/thiourea. ias.ac.in

Enzymatic and Receptor Targeting Studies at the Molecular Level

Molecular-level studies are crucial for understanding how these compounds exert their biological effects. Techniques like molecular docking and in vitro enzyme assays are used to investigate the interactions between the pyrimidine-5-carbonitrile derivatives and their target enzymes or receptors.

These studies have provided detailed insights into the binding modes of these inhibitors. For example, molecular docking of pyrimidine-5-carbonitrile derivatives into the active site of VEGFR-2 revealed binding patterns similar to the known inhibitor sorafenib. nih.gov In another study targeting EGFR, derivatives were designed as ATP-mimicking tyrosine kinase inhibitors. nih.gov The most potent compounds from these studies often show low micromolar to nanomolar inhibitory concentrations (IC₅₀). For example, compound 17p in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives showed potent inhibitory activity against PI3Kα with an IC₅₀ value of 31.8 nM. ambeed.com Similarly, a derivative targeting both wild-type and mutant EGFR (EGFRWT/T790M) showed IC₅₀ values of 0.09 µM and 4.03 µM, respectively. nih.gov These findings validate the rational design approach and highlight the therapeutic potential of this class of compounds.

Table 3: Selected Bioactive Pyrimidine-5-Carbonitrile Analogs and Their Target-Specific Inhibitory Activity This table is interactive. You can sort and filter the data.

| Compound Series | Target Enzyme/Receptor | Lead Compound Example | IC₅₀ Value | Target Disease Area | Source(s) |

|---|---|---|---|---|---|

| 2,4-Dimorpholinopyrimidine-5-carbonitriles | PI3Kα | 17p | 31.8 ± 4.1 nM | Cancer | ambeed.com |

| 2,4-Dimorpholinopyrimidine-5-carbonitriles | PI3Kδ | 17p | 15.4 ± 1.9 nM | Cancer | ambeed.com |

| Pyrimidine-5-carbonitriles | EGFRWT | 11b | 0.09 µM | Cancer | nih.gov |

| Pyrimidine-5-carbonitriles | EGFRT790M | 11b | 4.03 µM | Cancer | nih.gov |

| Pyrimidine-benzene sulfonamides | COX-2 | 5d | 0.16 ± 0.01 µM | Inflammation/Cancer | nih.gov |

| Pyrimidine-5-carbonitriles | VEGFR-2 | 9d | 1.14 µM (HCT-116) | Cancer | nih.gov |

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The pyrimidine scaffold is a well-established core structure for EGFR tyrosine kinase inhibitors, which are crucial in treating certain types of cancer, including non-small-cell lung cancer. nih.gov Research has focused on designing novel pyrimidine-5-carbonitrile derivatives as potent anticancer agents that target the EGFR signaling pathway. nih.gov The EGFR, a member of the ErbB family of receptors, plays a critical role in regulating cell proliferation, and its aberrant activation is a hallmark of many malignancies. nih.govnih.gov

Derivatives of pyrimidine-5-carbonitrile have been synthesized and evaluated as dual inhibitors of both EGFR and Cyclooxygenase-2 (COX-2), suggesting a multi-targeted approach to cancer therapy. nih.gov While direct inhibitory data for this compound on EGFR is specific to derivative studies, the broader class of 2,4,5-trisubstituted pyrimidines is known for its potent kinase inhibitory activity. nih.gov The design of these molecules often incorporates the essential pharmacophoric features required for binding to the ATP site of the EGFR kinase domain, thereby blocking downstream signaling and inhibiting tumor cell growth. nih.govacs.org Studies on related compounds have demonstrated inhibitory concentrations in the nanomolar range, highlighting the potential of this chemical class. researchgate.net

Modulation of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in human cancers. mdpi.comnih.gov This makes it a prime target for the development of novel cancer therapeutics. nih.govresearchgate.net The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for developing potent PI3K inhibitors. frontiersin.org

Research into pyrimidine-5-carbonitrile derivatives has demonstrated their ability to inhibit the PI3K/AKT axis. nih.govnih.gov Mechanistically, these inhibitors can block the catalytic subunit of PI3K, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.comnih.gov This, in turn, prevents the activation of downstream effectors like AKT. For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed as inhibitors of the PI3K/AKT pathway. Within this series, specific compounds showed significant inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1, with IC₅₀ values in the low micromolar range. nih.gov These findings underscore the potential of the pyrimidine-5-carbonitrile core, including the 2-(4-bromophenyl) variant, as a foundational structure for potent PI3K/AKT pathway modulators. nih.govnih.gov

Cyclooxygenase (COX-2) Inhibitory Activity

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and various types of tumors. Its inhibition is a key strategy for treating inflammation and certain cancers by suppressing angiogenesis and inflammation. nih.gov Pyrimidine-5-carbonitrile derivatives have been specifically investigated as potent and selective COX-2 inhibitors. nih.govnih.gov

In one study, a series of cyanopyrimidine hybrids demonstrated significant COX-2 inhibitory activity, with IC₅₀ values in the submicromolar range, comparable to the selective COX-2 inhibitor Celecoxib. nih.gov The research highlighted that pyrimidines substituted with various moieties could achieve high potency. nih.gov Although data for the specific title compound is part of a broader chemical series, related structures have shown excellent activity. The general finding is that the pyrimidine-5-carbonitrile scaffold is highly effective for COX-2 inhibition. nih.govnih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical class.

| Compound ID | Description | IC₅₀ (µM) |

|---|---|---|

| 3b | Pyrimidine-benzoxazole derivative | 0.05 |

| 5b | Pyrimidine-sulfonamide derivative | 0.02 |

| 5d | Pyrimidine-sulfonamide derivative | 0.018 |

| Celecoxib | Reference Drug | 0.019 |

| Nimesulide | Reference Drug | 0.089 |

Source: Data adapted from a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors. nih.gov

Exploration of Other Kinase Inhibitory Profiles

Beyond the well-studied EGFR, PI3K, and COX-2 targets, the 2,4,5-trisubstituted pyrimidine scaffold has been explored for its activity against other kinases. This exploration is crucial for understanding the selectivity profile of these compounds and identifying potential new therapeutic applications.

For example, a structure-activity relationship study of pyrimidine derivatives investigated their inhibitory effects on plasmodial kinases, specifically Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and PfPK6. nih.gov This research revealed that substitutions at the 5-position of the pyrimidine ring can significantly modulate kinase activity and selectivity. The study found that while the PfGSK3 catalytic site poorly tolerates alkyl substituents, it responds favorably to halogens like chloro and bromo. nih.gov This suggests that a compound like this compound could have a distinct inhibitory profile against a panel of different kinases, warranting broader screening to fully characterize its biological activity.

Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For the pyrimidine-5-carbonitrile series, SAR investigations have provided critical insights into how different structural modifications affect their inhibitory potency against targets like COX-2 and various kinases. nih.govnih.gov

Key findings from SAR studies include:

Substitution on the Phenyl Ring: In studies of COX-2 inhibitors, it was noted that electron-withdrawing groups on the phenyl moiety attached to the pyrimidine ring appear to enhance activity. nih.gov The bromo group in this compound is an electron-withdrawing halogen, which aligns with this observation.

The Pyrimidine 5-Position: The nitrile (cyano) group at the C-5 position is a recurring feature in many active derivatives, suggesting its importance for target binding. nih.govnih.gov SAR analysis of this position has shown that it is a critical point for modulating kinase activity, likely due to its proximity to the kinase gatekeeper residue in the ATP-binding pocket. nih.gov

Substitution at the Pyrimidine 2- and 4-Positions: Modifications at other positions on the pyrimidine ring are used to tune the compound's properties. For instance, linking various sulphonamide phenyl moieties or benzoazole derivatives at the C-2 position has yielded highly potent COX-2 inhibitors. nih.gov Similarly, for PI3K inhibitors, the introduction of morpholine (B109124) groups at the 2- and 4-positions of the pyrimidine-5-carbonitrile scaffold was found to be effective. frontiersin.org

These SAR findings collectively guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively used to understand the binding interactions of pyrimidine-5-carbonitrile derivatives with their biological targets, providing a rationale for their observed activity. nih.gov

Binding to COX-2: Docking studies of pyrimidine-5-carbonitrile derivatives into the COX-2 active site have revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-enzyme complex. nih.gov

Binding to PI3Kα: For PI3K inhibitors based on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, docking simulations showed crucial hydrogen bonds with amino acid residues in the ATP-binding site. For example, a potent inhibitor formed hydrogen bonds with Val851 and Asp933, explaining its strong activity. frontiersin.org These results confirmed that the pyrimidine-5-carbonitrile core can serve as an effective pharmacophore for PI3K inhibition. frontiersin.org

Binding to EGFR: Docking of pyrimidine-5-carbonitrile derivatives into the EGFR active site has also been performed to confirm their binding mode and support their mechanism as EGFR inhibitors. nih.gov

These simulations are invaluable for visualizing binding modes, corroborating experimental data, and guiding the design of new analogs with enhanced affinity for their targets.

In Vitro Cellular Mechanisms (e.g., cell cycle arrest, apoptosis induction)

The anticancer effects of pyrimidine-5-carbonitrile derivatives are ultimately realized through their impact on cellular processes. In vitro studies using cancer cell lines have demonstrated that these compounds can induce cell death and halt proliferation through mechanisms such as cell cycle arrest and apoptosis. nih.govnih.gov

Cell Cycle Arrest: Potent derivatives have been shown to disrupt the normal progression of the cell cycle. For example, certain pyrimidine-5-carbonitrile compounds arrest cancer cells in the G1 phase of the cell cycle. nih.gov Other related derivatives have been found to cause cell cycle arrest at the S-phase. nih.govnih.gov This blockage prevents cancer cells from replicating their DNA and dividing.

Apoptosis Induction: A primary mechanism of action for many of these compounds is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with pyrimidine-5-carbonitrile derivatives leads to a significant increase in the percentage of apoptotic cells. nih.govnih.gov This is often confirmed by measuring the activity of key executioner enzymes like caspase-3. For instance, potent dual EGFR/COX-2 inhibitors were found to increase caspase-3 concentration by 8- to 10-fold compared to control cells. nih.gov Similarly, PI3K/AKT pathway inhibitors from this class induce apoptosis that is dependent on caspase-3 activation. nih.govnih.gov

These in vitro findings confirm that the inhibition of key signaling pathways by this compound and its analogs translates into tangible anticancer effects at the cellular level.

Diverse Biological Activity Investigations

The pyrimidine-5-carbonitrile scaffold, particularly with aryl substitution at the C2 position, is a cornerstone for the development of novel therapeutic agents. The specific compound, this compound, and its derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. These investigations have demonstrated the potential of this chemical class in various therapeutic areas, including as antioxidant, antimicrobial, anti-inflammatory, antitubercular, and antiviral agents. ekb.eg The structural versatility of the pyrimidine-5-carbonitrile core allows for modifications that can enhance potency and selectivity against different biological targets. ekb.eg

Antioxidant Activity

Derivatives of pyrimidine-5-carbonitrile have shown notable potential as antioxidant agents. Antioxidants are crucial for mitigating the oxidative damage caused by free radicals in the body. medcraveonline.com Research into various heterocyclic compounds containing the pyrimidine structure has confirmed their ability to scavenge free radicals. medcraveonline.comnih.gov For instance, studies on pyrano[2,3-d]pyrimidine derivatives, which share a core structure, demonstrated that compounds featuring an aminocarbonitrile moiety possess significant antioxidant activity. nih.gov

In one study, the antioxidant capacity of various synthetic compounds was evaluated, with some derivatives showing high Trolox Equivalent Antioxidant Capacity (TEAC) values. nih.gov For example, a compound identified as 4j , containing an aminocarbonitrile moiety, displayed the most potent antioxidant activity with a TEAC value of 5.237 ± 0.053 μM. nih.gov Another study on ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate highlighted that these compounds are effective antioxidants capable of terminating oxidation chains by reacting with peroxy radicals. nih.gov Specifically, compound 3c in this series was found to be the most potent with an IC₅₀ of 0.6 mg/ml in a DPPH free radical scavenging assay. nih.gov

| Compound/Derivative Class | Assay | Result | Reference |

| 4j (aminocarbonitrile derivative) | TEAC | 5.237 ± 0.053 μM | nih.gov |

| 4k (β-amino ester derivative) | TEAC | High activity | nih.gov |

| 4c (pyrano[2,3-d]pyrimidine) | TEAC | High activity | nih.gov |

| 3c (tetrahydropyrimidine ester) | DPPH Scavenging | IC₅₀: 0.6 mg/ml | nih.gov |

| 3d & 3e (tetrahydropyrimidine esters) | Reducing Power | Moderate activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Activity

The antimicrobial properties of pyrimidine-5-carbonitrile derivatives have been extensively investigated. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com A study focusing on new 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles revealed that several derivatives displayed marked antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov For example, compounds 5b, 5c, 5d, 5e, 5f, 5g, 5h, 5i, 5j, 5k, 5l, 5p, 7a, 7b, 7c, 8a, 8b, 8c, 8d, and 11 all showed significant activity. nih.gov However, these compounds were generally inactive against the fungus Candida albicans. nih.govresearchgate.net

In another study, 2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile (3d ) was found to be selectively active against Gram-positive bacteria. mdpi.com The synthesis of dihydropyrimidinone-coumarin hybrids also yielded compounds with excellent antibacterial activity against S. aureus, with some showing Minimum Inhibitory Concentration (MIC) values as low as 0.2–6.25 μg/mL. mdpi.com Similarly, newly synthesized pyrimidine and pyrimidopyrimidine analogs demonstrated excellent antimicrobial activity when compared to standard drugs like ampicillin. nih.gov

| Compound/Derivative Series | Target Organism(s) | Key Findings | Reference |

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked antibacterial activity | nih.gov |

| 3d (2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile) | Gram-positive bacteria | Selective activity | mdpi.com |

| Dihydropyrimidinone-coumarin analogues | Staphylococcus aureus | Excellent activity (MIC = 0.2–6.25 μg/mL) | mdpi.com |

| 3a, 3b, 3d, 4a-d, 9c, 10b (Pyrimidopyrimidines) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent antimicrobial activities | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Activity

Pyrimidine-5-carbonitrile derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov The COX-2 enzyme is a key mediator in the inflammation process, and its selective inhibition is a major goal in the development of new anti-inflammatory drugs. jmpas.com

Research on pyrimidine-5-carbonitrile hybrids designed as COX-2 inhibitors has yielded compounds with superior in vivo anti-inflammatory activity compared to the reference drug, celecoxib. nih.gov Specifically, derivatives 10c, 10j, and 14e showed potent and selective inhibition of COX-2, with IC₅₀ values ranging from 0.041 to 0.081 μM and high selectivity indices (SI) from 139.74 to 321.95. nih.gov These compounds also demonstrated significant edema inhibition in rat paw edema assays, surpassing celecoxib's effects over a 4-hour period. nih.gov The pyrimidine ring is a common feature in various nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound | COX-2 Inhibition (IC₅₀) | Selectivity Index (SI) | In vivo Edema Inhibition (4h) | Reference |

| 10c | 0.041 - 0.081 μM | 139.74 - 321.95 | 78.9 - 89.5% | nih.gov |

| 10j | 0.041 - 0.081 μM | 139.74 - 321.95 | 78.9 - 89.5% | nih.gov |

| 14e | 0.041 - 0.081 μM | 139.74 - 321.95 | 78.9 - 89.5% | nih.gov |

| Celecoxib (Reference) | - | - | 65.4% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, and the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the discovery of new antitubercular agents. nih.govucl.ac.uk Pyrimidine derivatives have emerged as a promising class of compounds in this area. ucl.ac.uknih.gov

Derivatives based on the pyrimidine scaffold have been evaluated for their activity against Mycobacterium tuberculosis (Mtb). For instance, a series of 2'-substituted-7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s, which include a pyrimidine ring, showed high in vitro activity against the H37Rv strain of Mtb. mdpi.com Two compounds from this series exhibited lower minimum inhibitory concentrations (MIC) than the frontline drug isoniazid. mdpi.com While direct studies on this compound are limited, related structures like anilinopyrimidines have shown MIC values of 3.12 μg/mL against Mtb. nih.gov Research has also identified pyrimidine derivatives that act through novel mechanisms, such as inhibiting thymidine (B127349) monophosphate kinase of M. tuberculosis. nih.gov

| Derivative Class | Target | Key Findings | Reference |

| Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s | M. tuberculosis H37Rv | High in vitro activity; some more potent than isoniazid. | mdpi.com |

| Anilinopyrimidines | M. tuberculosis | Displayed an MIC of 3.12 μg/mL. | nih.gov |

| Chloropyrimidine series | M. tuberculosis | Most effective derivative had an MIC of 0.78 μg/mL. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antiviral Activity

The pyrimidine core is a fundamental component of many antiviral drugs, and research continues to explore new pyrimidine-based compounds for activity against a wide array of viruses. researchgate.netnih.gov Derivatives of pyrrolo[2,3-d]pyrimidine, an analog of the core structure, have been found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov

In one study, 5-halogen-substituted acyclic analogues were synthesized and tested. Compound 11 , a 5-bromo derivative, was particularly noteworthy, demonstrating an antiviral potency at least 10-fold greater than the standard drug acyclovir (B1169) against HSV-1. nih.gov Other compounds in the series, 10 and 12 , also showed activity against both HCMV and HSV-1 at non-toxic concentrations. nih.gov Furthermore, investigations into pyrimido[4,5-d]pyrimidines revealed that certain derivatives, specifically those with amino-indane or tetrahydronaphthalene substitutions, demonstrated intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com

| Compound | Virus Target | Potency/Activity | Reference |

| 11 (5-bromo-pyrrolo[2,3-d]pyrimidine) | HSV-1 | ≥10-fold more potent than acyclovir | nih.gov |

| 10 (5-chloro-pyrrolo[2,3-d]pyrimidine) | HCMV, HSV-1 | Active at non-toxic concentrations | nih.gov |

| 12 (5-iodo-pyrrolo[2,3-d]pyrimidine) | HCMV, HSV-1 | Active at non-toxic concentrations | nih.gov |

| 7f (amino-indane substituted pyrimido[4,5-d]pyrimidine) | HCoV-229E, HCoV-OC43 | Promising antiviral activity | mdpi.com |

| 7a, 7b (tetrahydronaphthalene substituted pyrimido[4,5-d]pyrimidine) | HCoV-229E, HCoV-OC43 | Promising antiviral activity | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Future Directions and Emerging Research Avenues for 2 4 Bromophenyl Pyrimidine 5 Carbonitrile

Innovation in Green Synthetic Methodologies for Pyrimidine-5-carbonitrile Derivatives

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often time-consuming and rely on harsh reagents. mdpi.com Recognizing the environmental impact of chemical synthesis, a significant shift towards "green chemistry" is underway. This paradigm emphasizes the development of environmentally benign and sustainable synthetic routes. For pyrimidine-5-carbonitrile derivatives, this translates to exploring novel, efficient, and eco-friendly synthetic strategies.

A primary focus of green synthesis is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool, offering rapid reaction times, higher yields, and often solvent-free conditions. tandfonline.comresearchgate.neteurekaselect.com This technique has been successfully employed in the Biginelli three-component cyclocondensation reaction to produce various oxo- and thioxopyrimidines with yields ranging from 65-90%. tandfonline.com

Ultrasound-assisted synthesis represents another promising green methodology. nih.gov The application of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in the synthesis of pyrimidines and their fused derivatives. nih.gov Studies have shown that sonochemical methods can dramatically reduce reaction times compared to conventional heating. beilstein-archives.org For instance, a multi-step synthesis of a pyrimidine derivative saw reaction times for individual steps reduced from hours to minutes under ultrasonic conditions. beilstein-archives.org

The development of novel catalysts is also central to green synthetic approaches. The use of heterogeneous catalysts, such as nanoparticles, offers advantages like easy separation and reusability. Cobalt ferrite (B1171679) nanoparticles (CoFe2O4-NPs) have demonstrated high efficiency in catalyzing the Biginelli reaction for the synthesis of tetrahydropyrimidine (B8763341) derivatives under mild conditions, showcasing the potential of nanocatalysts in creating greener synthetic pathways. mdpi.com

| Green Synthetic Method | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, solvent-free conditions. tandfonline.comeurekaselect.com | Synthesis of oxo- and thioxopyrimidines via Biginelli reaction. tandfonline.com |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields. nih.gov | Construction and derivatization of the pyrimidine core. nih.gov |

| Nanocatalysis | High efficiency, mild reaction conditions, catalyst reusability. mdpi.com | Biginelli reaction using cobalt ferrite nanoparticles. mdpi.com |

| Catalyst-Free Synthesis | Environmentally friendly, simplicity, low cost. researchgate.net | One-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines. researchgate.net |

Integration of Advanced Machine Learning and AI in Computational Compound Design

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of pyrimidine derivatives. researchgate.netnih.gov These models use molecular descriptors to establish a mathematical relationship between the chemical structure and the observed activity. For instance, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors yielded a statistically significant model that could guide the design of more potent inhibitors. nih.gov

Furthermore, AI can be employed for de novo drug design, where algorithms generate novel molecular structures with desired properties. This approach, combined with pharmacokinetic and toxicity predictions, can streamline the initial phases of drug discovery. rsc.org

| AI/ML Application | Description | Example |

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Development of a 3D-QSAR model for pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors. nih.gov |

| Generative Models | Designs novel chemical structures with desired properties. nih.gov | Use of SyntaLinker to identify new pyrrolo[2,3-d]pyrimidine TBK1 inhibitors. nih.gov |

| De Novo Drug Design | Generates entirely new molecular structures for specific targets. rsc.org | Design of coumarin-pyrimidine co-drug derivatives as diabetic inhibitors. rsc.org |

| Predictive Modeling | Forecasts properties like efficacy, toxicity, and synthetic feasibility. nih.govtechnologynetworks.com | Predicting corrosion inhibition efficiency of pyrimidine compounds. researchgate.net |

Exploration of New Applications in Advanced Functional Materials

The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced functional materials. spiedigitallibrary.orgspiedigitallibrary.org The electron-deficient nature of pyrimidine, due to the presence of two nitrogen atoms, imparts a high electron affinity, making it suitable for applications in organic electronics. spiedigitallibrary.orgalfa-chemistry.com

Pyrimidine derivatives are being extensively investigated for their use in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net They can function as phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.org The incorporation of pyrimidine can enhance electron injection and transport, leading to improved device performance. spiedigitallibrary.orgrsc.org For example, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have shown external quantum efficiencies close to 25% in green OLEDs. nih.gov

The potential of pyrimidine derivatives extends to other areas of materials science, including organic solar cells (OPVs) and organic field-effect transistors (OFETs). alfa-chemistry.com In OPVs, the planar structure and efficient intramolecular charge transfer of pyrimidine-containing systems are advantageous. alfa-chemistry.com In OFETs, the high electron mobility and morphological stability of pyrimidine-based materials can enhance device efficiency. alfa-chemistry.com

Furthermore, the luminescent properties of pyrimidine derivatives are being explored for sensing applications. nih.govacs.org Pyrimidine hydrazide oligomers, for instance, exhibit fluorescence that can be used for the luminescent detection of interactions with peptides and proteins. nih.gov

| Application Area | Role of Pyrimidine Derivatives | Key Findings |

| Organic Light-Emitting Diodes (OLEDs) | Emitters, host materials, electron-transporting materials. spiedigitallibrary.orgspiedigitallibrary.org | Achieved high external quantum efficiency and slow efficiency roll-off in green OLEDs. nih.gov |

| Organic Solar Cells (OPVs) | Favorable for planar structures and intramolecular charge transfer. alfa-chemistry.com | Potential for application in OPV materials. alfa-chemistry.com |

| Organic Field-Effect Transistors (OFETs) | High electron mobility and morphological stability. alfa-chemistry.com | Improves the efficiency of OFETs. alfa-chemistry.com |

| Luminescent Sensors | Luminescent detection of biomolecules. nih.gov | Pyrimidine hydrazide oligomers detect peptide and protein interactions. nih.gov |

Deeper Elucidation of Molecular Mechanisms in Biological Systems for Targeted Therapies

The structural similarity of the pyrimidine ring to the building blocks of DNA and RNA makes it a privileged scaffold in medicinal chemistry for developing targeted therapies. gsconlinepress.comnih.gov A deeper understanding of the molecular mechanisms by which pyrimidine derivatives exert their biological effects is crucial for designing more potent and selective drugs.

A significant area of research focuses on pyrimidine-based kinase inhibitors. nih.govnih.govrsc.org Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, can effectively mimic ATP binding in the kinase active site, leading to potent inhibition. nih.govrsc.org For example, pyrimidine-based inhibitors have been developed to target Aurora kinases, which are involved in cell cycle regulation and are often upregulated in cancer. acs.org

Structure-based drug design (SBDD) is a powerful tool for elucidating these molecular interactions. By understanding the binding mode of a pyrimidine derivative within a target protein, researchers can make rational modifications to improve its potency and selectivity. acs.org For instance, SBDD was used to develop a novel class of pyrimidine derivatives that induce the "DFG-out" conformation of Aurora A kinase, leading to reduced levels of oncogenic proteins. acs.org

Molecular docking and dynamics simulations provide further insights into the binding interactions between pyrimidine derivatives and their biological targets. nih.govrsc.org These computational methods can predict binding affinities and identify key interactions, guiding the design of new compounds with improved therapeutic potential. nih.gov

| Therapeutic Target | Mechanism of Action | Example |

| Kinases (e.g., Aurora, BTK) | Competitive inhibition of ATP binding. nih.govacs.org | Pyrazolo[3,4-d]pyrimidine inhibitors of Bruton's tyrosine kinase (BTK). nih.gov |

| DNA Gyrase | Inhibition of bacterial topoisomerase II. nih.gov | Development of pyrimidine-based antibacterial agents. nih.gov |

| Cyclooxygenase (COX-2) | Inhibition of the enzyme involved in inflammation. nih.gov | Synthesis of cyanopyrimidine hybrids as potent COX-2 inhibitors. nih.gov |

| SARS-CoV-2 Cell Entry | Dual inhibition of hACE2 and spike protein. nih.gov | Design of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential viral entry inhibitors. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenyl)pyrimidine-5-carbonitrile?

- Methodological Answer : The compound is typically synthesized via multi-step routes, including:

- Nucleophilic substitution : Bromophenyl groups are introduced via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, coupling 4-bromophenylboronic acid with halogenated pyrimidine precursors .

- Cyano group introduction : Cyanide substitution at the pyrimidine C5 position using KCN or CuCN under reflux conditions .

- Thioether functionalization : Thiol-containing substituents are added via reaction with alkyl/aryl thiols in the presence of a base (e.g., K₂CO₃) in DMF .

- Key Considerations : Optimize reaction time and temperature to improve yields (e.g., 78–89% yields reported in similar pyrimidine derivatives ).

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions. For example, aromatic protons in bromophenyl groups appear at δ 7.8–8.2 ppm (DMSO-d₆) .

- HR-MS : Validate molecular weight (e.g., [M+Na]⁺ peaks with <0.5 ppm error ).

- Melting Point : Compare observed values (e.g., 235–238°C for analogous bromophenyl pyrimidines ) with literature to assess crystallinity.

- Elemental Analysis : Confirm C, H, N percentages within 0.4% of theoretical values .

Q. What purification methods are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or water-ethanol mixtures for high-purity crystals .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate by polarity .

- HPLC : For trace impurity removal, use C18 columns with acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and electron density maps to identify reactive sites (e.g., C4/C6 positions on pyrimidine). Software like Gaussian or ORCA is used .

- SAR Studies : Compare with analogs (e.g., 4-chlorophenyl derivatives ) to assess electronic effects of bromine on reaction kinetics.

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to optimize reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Solvent/Instrument Calibration : NMR shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃) and field strength (300 vs. 500 MHz). Replicate conditions from reference studies .

- Crystallographic Validation : Use X-ray diffraction (e.g., SHELX ) to resolve ambiguities in substituent positioning.

- Control Experiments : Synthesize and characterize reference standards under identical conditions.

Q. How to design experiments to study the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer :

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- CYP450 Inhibition : Screen for interactions using fluorogenic substrates.

- In Silico Tools : Predict logP and permeability with software like Schrödinger’s QikProp.

- Metabolite ID : Use HR-MS/MS to detect hydroxylation or debromination products .

Q. What crystallographic techniques are used to determine the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol ). Use SHELXL for refinement .

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O bonds in pyrimidine derivatives ).

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or rotational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.